molecular formula C8H8N2S B160888 2-Amino-6-methylbenzothiazole CAS No. 2536-91-6

2-Amino-6-methylbenzothiazole

Cat. No.: B160888
CAS No.: 2536-91-6
M. Wt: 164.23 g/mol
InChI Key: DZWTXWPRWRLHIL-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzothiazole is an organic compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Amino-6-methylbenzothiazole has been found to exhibit anti-tetanus activity It interacts with various biomolecules in the body, leading to a range of biochemical reactions

Cellular Effects

Its anti-tetanus activity suggests that it may influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbenzothiazole typically involves the reaction of p-toluidine with sulfuric acid and sodium thiocyanate, followed by treatment with sulfuryl chloride. The detailed procedure is as follows :

  • A solution of p-toluidine in chlorobenzene is prepared.
  • Concentrated sulfuric acid is added dropwise to form p-toluidine sulfate.
  • Sodium thiocyanate is added, and the mixture is heated to 100°C for three hours.
  • The solution is cooled, and sulfuryl chloride is added while maintaining the temperature below 50°C.
  • The mixture is kept at 50°C for two hours, then filtered to remove chlorobenzene.
  • The solid residue is dissolved in hot water, made alkaline with ammonium hydroxide, and the product is precipitated, filtered, and purified.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Amino-6-methylbenzothiazole is unique due to the presence of the methyl group at the sixth position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWTXWPRWRLHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062501
Record name 2-Benzothiazolamine, 6-methyl-
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Molecular Weight

164.23 g/mol
Source PubChem
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CAS No.

2536-91-6
Record name 2-Amino-6-methylbenzothiazole
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Record name 2-Amino-6-methylbenzothiazole
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Record name 2-Amino-6-methylbenzothiazole
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Record name 6-methylbenzothiazol-2-ylamine
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Synthesis routes and methods

Procedure details

(4-Methylphenyl)thiourea (2 mmol) was added to AcOH (4 ml), and the suspension was heated to 80° C. To the solution formed was added 33% HBr in AcOH (4 mmol) followed by DMSO (2.1 mmol). After stirring at 80° C. for 1 h, the reaction mixture was cooled to 50° C., diluted with EtOAc (10 ml) and filtered. The product (as HBr-salt) was taken up in H2O (5 ml) and treated with 1M aq. NaHCO3 (2 ml). Stirring was continued for 0.2 h. The precipitated aminobenzothiazole was then filtered, washed with H2O (10 ml) and dried (16 h at 45° C./20 mb); yield 67%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Amino-6-methylbenzothiazole is an organic compound with the following characteristics:

  • Molecular Formula: C8H8N2S [, ]
  • Spectroscopic Data: Characterization by IR, 1H NMR, 13C NMR, and Mass Spectrometry confirms its structure [, , , , , ]. These techniques provide detailed information about its functional groups and structural arrangement.

A: this compound has been successfully incorporated as a terminal group in the synthesis of open-chain crown ethers []. This suggests its compatibility with other molecular structures and potential for diverse applications. Additionally, its use in the development of melanin-inspired chemoresponsive materials, specifically its integration with 2-carboxy-5,6-dihydroxyindole, highlights its potential in material science, particularly for charge storage systems []. Further research is needed to explore its performance and stability under various conditions relevant to specific applications.

ANone: Currently, there is limited research available on the catalytic properties of this compound. Its primary focus in scientific literature revolves around its biological activities and material science applications.

A: Yes, molecular docking simulations were employed to investigate the interactions of this compound with various proteins, including Bcl-2 and CDK-4 []. Density functional theory (DFT) has been used to optimize the geometries of its metal complexes []. These computational studies provide insights into its binding affinities and potential mechanisms of action.

A: While specific SAR studies focusing solely on this compound might be limited, broader research on benzothiazole derivatives offers valuable insights []. Substitutions on the benzothiazole ring, particularly at the 2nd and 6th positions, can significantly impact its biological activity, including antimicrobial and antifungal properties.

ANone: Information regarding the stability of this compound under various conditions, as well as specific formulation strategies, requires further investigation.

ANone: The current research primarily focuses on the initial exploration of this compound’s properties and potential applications. In-depth investigations into these specific areas are necessary to gain a comprehensive understanding.

A: Early research on this compound dates back to the mid-20th century []. It was investigated alongside other centrally acting muscle relaxants for its anti-tetanus activity in rabbits []. While this specific application might not be the current focus, it highlights the compound's historical presence in pharmacological research.

A: The research on this compound spans various disciplines, including medicinal chemistry [, ], material science [], and coordination chemistry [, , ]. This interdisciplinary approach underscores its versatility and potential for diverse applications. For example, its use in developing chemoresponsive materials [] stems from its metal chelation properties, a characteristic often explored in coordination chemistry. This synergy between different fields is crucial for fully realizing the compound's potential.

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